molecular formula C17H19N3O4S B11019539 1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11019539
M. Wt: 361.4 g/mol
InChI Key: JAKYETUVJDJOEC-UHFFFAOYSA-N
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Description

magnolin , belongs to a class of natural organic compounds. It is primarily found in the flowers of the magnolia tree (Magnolia denudata Desr.). This compound has been used traditionally in oriental medicine to treat headaches, nasal congestion, and inflammatory reactions .

Preparation Methods

There are two main methods for obtaining magnolin:

a. Extraction from Magnolia Flowers:

    Solvent Extraction: Magnolin is extracted from the flower buds of using a solvent extraction process.

    Distillation and Crystallization: The extracted material undergoes distillation and crystallization steps to isolate pure magnolin.

b. Chemical Synthesis:

    Starting Material: The synthesis of magnolin begins with benzaldehyde.

    Reaction Steps:

Chemical Reactions Analysis

Magnolin participates in various chemical reactions:

a. Oxidation and Reduction:

    Oxidation: Magnolin can be oxidized under specific conditions.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

b. Substitution:
  • Magnolin can undergo nucleophilic substitution reactions at specific sites.
c. Common Reagents and Conditions:

    Reagents: Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., ammonia).

    Conditions: Reactions occur under mild conditions, often in organic solvents.

d. Major Products:
  • The major products depend on the specific reaction conditions.
  • Examples include derivatives with modified phenolic or thiazole moieties.

Scientific Research Applications

Magnolin’s diverse applications span several fields:

a. Medicinal Chemistry:

    Anti-Inflammatory: Magnolin inhibits the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) by suppressing extracellular signal-regulated kinases (ERKs). It targets ERK1 and ERK2, crucial signaling molecules in cancer cell metastasis.

    Headache Relief: Traditional medicine uses magnolin to alleviate headaches.

b. Biology:

    NF-κB Pathway: Magnolin inhibits NF-κB transactivation by suppressing ERKs/RSK2 signaling. This impacts cell migration and inflammation.

c. Industry:

    Fragrance and Perfumery: Magnolin’s unique aroma makes it a valuable ingredient in perfumes and fragrances.

Mechanism of Action

  • Magnolin interacts with active pockets of ERK1 and ERK2, influencing downstream pathways.
  • It modulates NF-κB activation, affecting gene expression and cellular responses.

Comparison with Similar Compounds

  • Magnolin stands out due to its distinctive structure and biological effects.
  • Similar compounds include other natural phenolic derivatives and thiazole-containing molecules.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19N3O4S/c1-10-9-25-17(18-10)19-16(22)11-6-15(21)20(8-11)13-5-4-12(23-2)7-14(13)24-3/h4-5,7,9,11H,6,8H2,1-3H3,(H,18,19,22)

InChI Key

JAKYETUVJDJOEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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